molecular formula C20H33N3O4S B2976381 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1235289-95-8

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2976381
CAS No.: 1235289-95-8
M. Wt: 411.56
InChI Key: YLRJETNMVNYHMK-UHFFFAOYSA-N
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Description

N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a bis-piperidine scaffold with distinct functional groups:

  • Methylsulfonyl group (-SO₂CH₃): Enhances solubility and may influence receptor binding via polar interactions.
  • 2,5-Dimethylfuran-3-ylmethyl substituent: A lipophilic aromatic moiety that could improve membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4S/c1-15-12-19(16(2)27-15)14-22-8-4-17(5-9-22)13-21-20(24)18-6-10-23(11-7-18)28(3,25)26/h12,17-18H,4-11,13-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJETNMVNYHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, commonly referred to as compound 1235289-95-8, is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H33N3O4S, with a molecular weight of approximately 411.56 g/mol. The structure features a piperidine core, which is known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular Formula C20H33N3O4S
Molecular Weight 411.5587 g/mol
CAS Number 1235289-95-8
SMILES Notation O=C(C1CCN(CC1)S(=O)(=O)C)NCC1CCN(CC1)Cc1cc(oc1C)C

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that compounds with similar piperidine structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and are targets for therapeutic intervention in conditions like Alzheimer's disease and urinary tract infections .
  • Antibacterial Properties : Studies have shown that related compounds demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
  • Hypoglycemic Effects : Some piperidine derivatives are noted for their ability to regulate plasma glucose levels, indicating potential use in diabetes management .

Pharmacological Effects

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Antimicrobial Activity : The compound's structural components may enhance its interaction with bacterial cell membranes or inhibit vital metabolic pathways.
  • Neuroprotective Effects : Through AChE inhibition, this compound could potentially offer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

Study on Antibacterial Activity

In a study evaluating the antibacterial properties of piperidine derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with IC50 values demonstrating their potency . This reinforces the potential application of this compound in antimicrobial therapies.

Enzyme Inhibition Research

Another study focused on the enzyme inhibition properties of piperidine-based compounds found that several derivatives showed promising results as AChE inhibitors. The most active compounds had IC50 values ranging from 0.63 to 2.14 µM, highlighting the potential for developing new treatments for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with piperidine-based analogs reported in opioid and antiviral research. Below is a detailed analysis:

Comparison with Fentanyl Analogs (Opioid Receptor Agonists)

and list fentanyl derivatives with piperidine backbones modified for enhanced μ-opioid receptor affinity. Key differences include:

Feature Target Compound Fentanyl Analogs (e.g., 2’-Fluoro ortho-fluorofentanyl , 4’-Methyl acetyl fentanyl )
Core Structure Bis-piperidine with carboxamide linkage Monomeric piperidine with amide/ester linkages
Substituents 2,5-Dimethylfuran-3-ylmethyl; methylsulfonyl Fluorophenyl, phenethyl, or acetyl groups
Pharmacological Target Hypothesized: Non-opioid targets (e.g., enzymes, ion channels) Confirmed: μ-opioid receptor agonists
Lipophilicity Moderate (due to furan and sulfonyl groups) High (aromatic fluorophenyl groups enhance lipid solubility)

Implications :

  • The absence of aromatic fluorophenyl groups in the target compound suggests it lacks classical opioid activity.
Comparison with SARS-CoV-2 Inhibitors (Piperidine Carboxamides)

highlights piperidine-4-carboxamide derivatives as SARS-CoV-2 inhibitors, such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide . Key contrasts:

Feature Target Compound SARS-CoV-2 Inhibitors
Substituents 2,5-Dimethylfuran; methylsulfonyl Naphthalene, methoxypyridinyl, fluorobenzyl
Target Specificity Unclear (structural similarity to CNS agents) Viral protease or polymerase inhibition
Metabolic Stability Likely higher (dimethylfuran resists oxidative metabolism) Variable (naphthalene may increase CYP450 interactions)

Implications :

  • The dimethylfuran group in the target compound may offer superior metabolic stability compared to naphthalene-containing analogs.

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